1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909288-04-5
VCID: VC5832722
InChI: InChI=1S/C6H11NO3.ClH/c1-5(10)2-6(7,3-5)4(8)9;/h10H,2-3,7H2,1H3,(H,8,9);1H
SMILES: CC1(CC(C1)(C(=O)O)N)O.Cl
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.62

1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride

CAS No.: 1909288-04-5

Cat. No.: VC5832722

Molecular Formula: C6H12ClNO3

Molecular Weight: 181.62

* For research use only. Not for human or veterinary use.

1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride - 1909288-04-5

Specification

CAS No. 1909288-04-5
Molecular Formula C6H12ClNO3
Molecular Weight 181.62
IUPAC Name 1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H11NO3.ClH/c1-5(10)2-6(7,3-5)4(8)9;/h10H,2-3,7H2,1H3,(H,8,9);1H
Standard InChI Key DIHQZGNZMKSYOQ-KNCHESJLSA-N
SMILES CC1(CC(C1)(C(=O)O)N)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

The molecular formula of 1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride is C₆H₁₂ClNO₃, with a molecular weight of 181.62 g/mol . The hydrochloride salt form enhances its stability and solubility in polar solvents, a common feature in pharmaceutical intermediates. The cyclobutane ring introduces significant steric strain, which influences both its reactivity and conformational dynamics.

Structural Characterization

The compound’s structure features a four-membered cyclobutane ring substituted at the 1-position with an amino group and a carboxylic acid group, while the 3-position hosts a hydroxyl group and a methyl group. This arrangement creates a rigid, compact scaffold with multiple hydrogen-bonding sites, making it a candidate for molecular recognition in drug design . Comparative analyses with analogs, such as 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (C₆H₁₁NO₃) and 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride (C₅H₇F₃ClNO₃) , highlight the role of substituents in modulating electronic and steric properties.

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis protocol for this compound is publicly documented, analogous cyclobutane derivatives are typically synthesized via [2+2] photocycloaddition reactions or ring-closing metathesis. For example, the synthesis of 3-methoxy-1-(methylamino)cyclobutane-1-carboxylic acid hydrochloride (C₇H₁₄ClNO₃) involves nucleophilic substitution on pre-functionalized cyclobutane intermediates. Similar strategies could be adapted for introducing the methyl and hydroxyl groups at the 3-position.

Optimization Challenges

The steric hindrance imposed by the cyclobutane ring complicates reaction kinetics and regioselectivity. Computational modeling, as applied to 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride (C₆H₁₂ClNO₃) , suggests that protecting-group strategies for the amino and hydroxyl functionalities are critical to prevent undesired side reactions during synthesis.

Physicochemical Properties

Spectroscopic Signatures

Infrared (IR) spectroscopy of analogous compounds reveals characteristic absorption bands for O–H (3200–3600 cm⁻¹), N–H (3300–3500 cm⁻¹), and C=O (1700–1750 cm⁻¹) groups . Nuclear magnetic resonance (NMR) studies of 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid show distinct shifts for cyclobutane protons (δ 2.5–3.5 ppm) and carboxy protons (δ 10–12 ppm), which could guide spectral assignments for the target compound.

Research Gaps and Future Directions

Unexplored Synthetic Methodologies

Developing enantioselective syntheses for this compound could unlock its utility in chiral drug candidates. Asymmetric catalysis techniques, successful in synthesizing trans-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid , merit exploration.

Biological Activity Profiling

In vitro screening against disease-relevant targets (e.g., kinases, GPCRs) is essential to validate its therapeutic potential. Molecular docking studies could prioritize targets based on structural complementarity.

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